![molecular formula C25H24N4O5S B2971299 Diethyl 5-(2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamido)isophthalate CAS No. 442865-53-4](/img/structure/B2971299.png)
Diethyl 5-(2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamido)isophthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Diethyl 5-(2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamido)isophthalate” is a complex organic molecule. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Applications De Recherche Scientifique
Antimicrobial Activity
Triazoles are recognized for their antimicrobial properties, particularly against a wide range of Gram-positive and Gram-negative bacteria . The triazole ring can bind with various enzymes and receptors in the biological system, making it an effective component in the design of new antibacterial agents. This compound could be explored for its potential to fight multidrug-resistant pathogens.
Antifungal Applications
The triazole core is a central structural component in many antifungal drugs . It can be hypothesized that “Diethyl 5-(2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamido)isophthalate” may exhibit antifungal activity, potentially contributing to the development of new treatments for fungal infections.
Anticancer Potential
Triazole derivatives have been investigated for their DNA intercalation activities, which are crucial in anticancer agents . This compound, with its triazole-quinoline structure, might interact with DNA in a way that could inhibit cancer cell proliferation or induce apoptosis in cancer cells.
Antiviral Properties
The triazole ring has shown promise in the development of antiviral drugs . Research into this compound could uncover new mechanisms of action against viruses, possibly leading to novel antiviral therapies.
Anti-inflammatory and Analgesic Effects
Triazoles have been associated with anti-inflammatory and analgesic effects . This compound could be studied for its efficacy in reducing inflammation and pain, which would be beneficial in conditions like arthritis or neuropathic pain.
Enzyme Inhibition
Triazole derivatives are known to act as enzyme inhibitors, targeting enzymes like carbonic anhydrase, cholinesterase, and aromatase . This compound could be valuable in understanding enzyme dynamics and developing inhibitors for therapeutic use.
Antidepressant and Anxiolytic Activities
Some triazole-containing drugs are used as antidepressants and anxiolytics . Investigating this compound’s effects on the central nervous system could lead to the discovery of new treatments for depression and anxiety disorders.
Antidiabetic Action
Triazole compounds have been explored for their antidiabetic properties . This compound might influence insulin release or glucose metabolism, offering a potential new avenue for diabetes treatment research.
Orientations Futures
Triazole compounds have been the subject of ongoing research due to their versatile biological activities . They are used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index . Therefore, it can be expected that future research will continue to explore the potential applications of these compounds in various therapeutic areas.
Propriétés
IUPAC Name |
diethyl 5-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O5S/c1-4-33-23(31)16-11-17(24(32)34-5-2)13-18(12-16)26-22(30)14-35-25-28-27-21-10-15(3)19-8-6-7-9-20(19)29(21)25/h6-13H,4-5,14H2,1-3H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDKLQJTMXKKOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=C3)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 5-(2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamido)isophthalate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-([2,2'-bifuran]-5-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2971217.png)

![1-[4-(2-Fluorophenyl)piperazino]-3-(phenylsulfanyl)-2-propanol](/img/structure/B2971219.png)
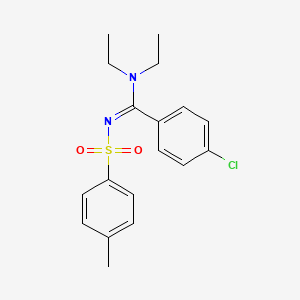
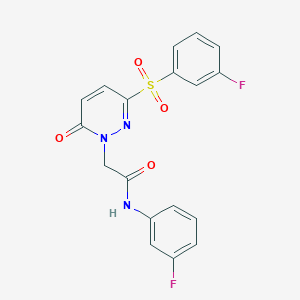
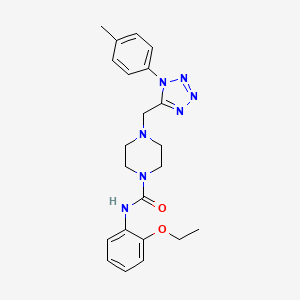
![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2971224.png)
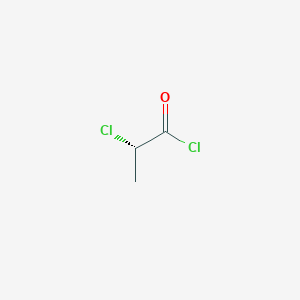
![N-(3-chloro-4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2971226.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide](/img/structure/B2971227.png)
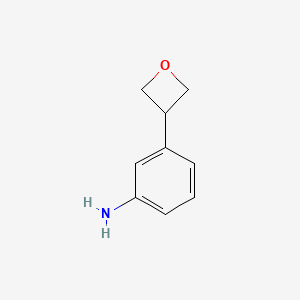
![3-chloro-6-(2-hydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2971232.png)
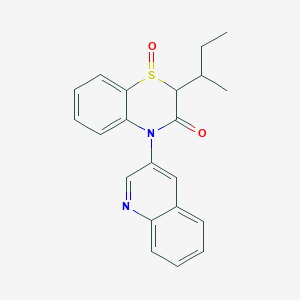
![N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2971238.png)